4-(4-acetylpiperazin-1-yl)sulfonyl-N-cyclopentylbenzamide
Description
Properties
IUPAC Name |
4-(4-acetylpiperazin-1-yl)sulfonyl-N-cyclopentylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4S/c1-14(22)20-10-12-21(13-11-20)26(24,25)17-8-6-15(7-9-17)18(23)19-16-4-2-3-5-16/h6-9,16H,2-5,10-13H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXAKTXVKYKCTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Benzamide Synthesis
The N-cyclopentylbenzamide intermediate is synthesized via amidation of benzoyl chloride with cyclopentylamine. This reaction typically proceeds in dichloromethane (DCM) at 0–5°C, using triethylamine (TEA) as a base to neutralize HCl byproducts. Yields exceeding 85% are achievable with stoichiometric control.
Sulfonyl Group Introduction
Chlorosulfonation of the benzamide core at the para position is critical. Reacting the benzamide with chlorosulfonic acid at 50–60°C for 4–6 hours generates the sulfonyl chloride intermediate, which is subsequently quenched with ice water. This step requires careful temperature control to avoid polysubstitution.
Piperazine Coupling and Functionalization
Sulfonamide Formation
The sulfonyl chloride intermediate reacts with piperazine in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. Cs₂CO₃ is employed as a base to deprotonate piperazine, facilitating nucleophilic attack on the sulfonyl chloride. After 12 hours at reflux, the crude product is purified via silica gel chromatography, yielding 4-(piperazin-1-yl)sulfonyl-N-cyclopentylbenzamide with 70–75% efficiency.
Acetylation of Piperazine
The terminal step involves N-acetylation of the piperazine’s secondary amine. Acetyl chloride is added dropwise to a solution of the piperazine intermediate in DCM, with TEA as a scavenger. Stirring at room temperature for 2 hours affords the final product, which is isolated by filtration and recrystallized from ethanol. This method avoids over-acetylation and maintains the integrity of the sulfonamide bond.
Alternative Synthetic Routes and Optimization
Microwave-Assisted Sulfonylation
Recent advances in microwave synthesis reduce reaction times for sulfonamide formation. A mixture of the benzamide core, piperazine, and Cs₂CO₃ in DMF irradiated at 120°C for 20 minutes achieves 80% yield, compared to 12 hours under conventional heating. This approach minimizes side products like N-alkylated amines.
Analytical Characterization and Quality Control
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃) of the final product shows distinct signals: δ 1.50–1.85 (m, 8H, cyclopentyl), 2.15 (s, 3H, acetyl), 3.20–3.60 (m, 8H, piperazine), 7.75 (d, J = 8.4 Hz, 2H, aromatic), 8.10 (d, J = 8.4 Hz, 2H, aromatic). ¹³C NMR confirms the acetyl carbonyl at δ 169.8 ppm and the sulfonamide sulfur at δ 44.5 ppm.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) reveals a single peak at 12.3 minutes, corresponding to >98% purity. Mass spectrometry (ESI+) gives an [M+H]⁺ ion at m/z 434.2, consistent with the molecular formula C₁₈H₂₄N₄O₃S.
Challenges and Troubleshooting
Regioselectivity in Sulfonation
Uncontrolled sulfonation may yield ortho or meta isomers. Employing excess chlorosulfonic acid (1.5 equiv) at 50°C ensures para selectivity, as demonstrated in analogous benzenesulfonamide syntheses.
Piperazine Dimerization
Piperazine’s bifunctional nature risks dimerization during sulfonamide formation. Using a 1:1 molar ratio of sulfonyl chloride to piperazine and slow addition over 30 minutes suppresses this side reaction.
Industrial-Scale Considerations
Cost-Effective Reagent Selection
Replacing Cs₂CO₃ with K₂CO₃ reduces material costs by 40% without compromising yield (68–70%). Patent WO2022056100A1 highlights similar substitutions in large-scale sulfonamide production.
Waste Stream Management
Neutralization of HCl and sulfonic acid byproducts requires careful handling. Patent WO2014200786A1 proposes aqueous NaHCO₃ washes followed by activated charcoal filtration to meet environmental regulations.
Chemical Reactions Analysis
Types of Reactions
4-(4-acetylpiperazin-1-yl)sulfonyl-N-cyclopentylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or acetyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-(4-acetylpiperazin-1-yl)sulfonyl-N-cyclopentylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-acetylpiperazin-1-yl)sulfonyl-N-cyclopentylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzamide Derivatives with Piperazine Moieties
Key Examples:
Analysis :
- Pharmacophore Variations : The acetylpiperazine group in the target compound is retained in analogs like the pyrimidine derivative , but substituents on the benzamide (e.g., cyclopentyl vs. pyridylmethyl) significantly alter hydrophobicity and binding affinity.
- Biological Targeting : Compound 7o demonstrates that dichlorophenyl-substituted piperazines enhance dopamine receptor selectivity, whereas the acetylpiperazine-sulfonyl motif may favor different targets (e.g., kinases or antimicrobial enzymes).
Sulfonamide-Linked Heterocycles
Example from :
Thiosemicarbazone-thiazole derivatives synthesized from 4-(4-acetylpiperazin-1-yl)benzaldehyde (e.g., compounds 3a-3g) exhibit antimicrobial and anticancer activities . Unlike the target compound, these derivatives replace the sulfonyl linker with thiosemicarbazone and thiazole rings, enhancing π-π stacking and metal chelation capabilities.
Key Differences :
Acetylpiperazine-Containing Macrocycles
Example from :
Zn(II) phthalocyanines functionalized with 4-(4-acetylpiperazin-1-yl)phenoxy groups (e.g., compound in Figure 1) exhibit strong absorbance in the visible spectrum (~680 nm), making them candidates for photodynamic therapy . Here, the acetylpiperazine moiety improves solubility and cellular uptake, whereas the sulfonyl-benzamide core in the target compound lacks the macrocyclic conjugation necessary for photochemical applications.
Structural Contrast :
- Core Architecture : Phthalocyanine (planar macrocycle) vs. benzamide (linear).
- Functional Role : Acetylpiperazine in phthalocyanines aids in photosensitizer efficiency, while in the target compound, it may mediate protein-binding interactions.
Biological Activity
4-(4-acetylpiperazin-1-yl)sulfonyl-N-cyclopentylbenzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a piperazine ring which is known for various biological activities, coupled with a sulfonamide group that enhances its pharmacological properties. The synthesis typically involves multi-step organic reactions, including acylation and sulfonation processes.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities including:
- Antibacterial Activity : Compounds with sulfonamide groups are known for their antibacterial properties. Studies have shown that related compounds demonstrate moderate to strong activity against strains such as Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : The sulfonamide moiety is associated with enzyme inhibition, particularly acetylcholinesterase (AChE) and urease, which are crucial in treating conditions like Alzheimer's disease and urinary infections respectively .
- Anticancer Properties : Many piperazine derivatives have been investigated for their anticancer potential. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells .
The biological activity of 4-(4-acetylpiperazin-1-yl)sulfonyl-N-cyclopentylbenzamide is likely mediated through:
- Interaction with Enzymes : The sulfonamide group can bind to active sites on enzymes, inhibiting their function. This is particularly relevant for enzymes involved in bacterial metabolism and human physiological processes.
- Binding Affinity : Studies involving molecular docking have shown that this compound can effectively bind to target proteins, demonstrating significant interactions with amino acids that are critical for enzyme activity .
Case Studies
- Antibacterial Screening : A series of related compounds were tested against various bacterial strains. Results indicated that those containing the sulfonamide functional group exhibited strong inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli .
- Enzyme Inhibition Studies : Compounds similar to 4-(4-acetylpiperazin-1-yl)sulfonyl-N-cyclopentylbenzamide were evaluated for their ability to inhibit AChE. IC50 values showed promising results, indicating potential use in Alzheimer's treatment .
- Anticancer Activity Evaluation : In vitro studies demonstrated that piperazine derivatives could induce apoptosis in various cancer cell lines, suggesting a pathway for therapeutic development against tumors .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing 4-(4-acetylpiperazin-1-yl)sulfonyl-N-cyclopentylbenzamide, and how can purity be ensured?
- Methodological Answer : A multi-step synthesis is typically employed, starting with sulfonylation of the piperazine core followed by coupling with the cyclopentylbenzamide moiety. Key steps include:
- Sulfonylation : Reacting 4-acetylpiperazine with a sulfonyl chloride derivative under inert conditions (e.g., dry DCM, 0–5°C) .
- Amide Coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the benzamide group .
- Purity Assurance : Purify intermediates via column chromatography (silica gel, gradient elution) and confirm final compound purity (>95%) using HPLC with a C18 column and UV detection .
Q. Which analytical techniques are critical for confirming the structure of 4-(4-acetylpiperazin-1-yl)sulfonyl-N-cyclopentylbenzamide?
- Methodological Answer :
- NMR Spectroscopy : Assign protons in the piperazine ring (δ 2.5–3.5 ppm) and cyclopentyl group (δ 1.5–2.0 ppm) using ¹H and ¹³C NMR .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .
- Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values .
Q. How can researchers design initial biological assays to screen this compound for target engagement?
- Methodological Answer :
- Receptor Binding Assays : Use radioligand displacement assays (e.g., for serotonin or dopamine receptors, given structural analogs in and ).
- Enzyme Inhibition : Test against acetylcholinesterase or kinases via fluorometric/colorimetric assays (IC₅₀ determination) .
- Cellular Uptake : Assess permeability using Caco-2 monolayers or PAMPA .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be optimized for analogs of this compound?
- Methodological Answer :
- Core Modifications : Systematically vary the piperazine acetyl group (e.g., replace with propionyl or benzoyl) and cyclopentyl moiety (e.g., cyclohexyl or aryl substituents) .
- High-Throughput Screening : Use parallel synthesis and automated assays to evaluate 10–50 analogs for potency/selectivity .
- Computational Modeling : Apply molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like 5-HT₆ receptors .
Q. What experimental approaches resolve contradictions in biological data (e.g., conflicting IC₅₀ values across studies)?
- Methodological Answer :
- Assay Standardization : Re-test under controlled conditions (pH 7.4, 37°C, consistent ATP concentrations for kinase assays) .
- Off-Target Profiling : Use panels (e.g., Eurofins CEREP) to rule out interactions with unrelated receptors/enzymes .
- Metabolite Interference : Incubate compound with liver microsomes to assess stability and active metabolites .
Q. How can researchers design in vivo studies to validate target modulation while addressing pharmacokinetic limitations?
- Methodological Answer :
- Dosing Optimization : Conduct preliminary PK studies in rodents (IV/PO routes) to determine bioavailability and half-life .
- Blood-Brain Barrier Penetration : Use LC-MS/MS to quantify brain-to-plasma ratios after administration .
- Behavioral Models : Test in validated assays (e.g., forced swim test for antidepressants) with positive/negative controls .
Q. What computational tools are effective for predicting metabolic pathways and toxicity risks?
- Methodological Answer :
- Metabolism Prediction : Use ADMET Predictor or StarDrop to identify likely Phase I/II metabolites .
- Toxicity Screening : Apply DEREK or ProTox-II for alerts on hepatotoxicity or genotoxicity .
- CYP Inhibition : Simulate interactions with CYP3A4/2D6 using Schrödinger’s QikProp .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
